Azelaprag

Descripción

Propiedades

Número CAS |

2049980-18-7 |

|---|---|

Fórmula molecular |

C25H29N7O4S |

Peso molecular |

523.6 g/mol |

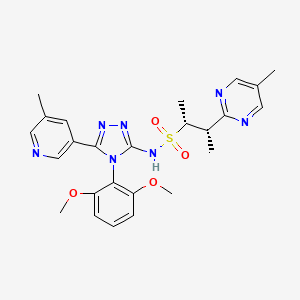

Nombre IUPAC |

(2S,3R)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methyl-3-pyridinyl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide |

InChI |

InChI=1S/C25H29N7O4S/c1-15-10-19(14-26-11-15)24-29-30-25(32(24)22-20(35-5)8-7-9-21(22)36-6)31-37(33,34)18(4)17(3)23-27-12-16(2)13-28-23/h7-14,17-18H,1-6H3,(H,30,31)/t17-,18-/m0/s1 |

Clave InChI |

DOMQFIFVDIAOOT-ROUUACIJSA-N |

SMILES isomérico |

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@H](C)C4=NC=C(C=N4)C |

SMILES canónico |

CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C)C4=NC=C(C=N4)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Azelaprag; |

Origen del producto |

United States |

Foundational & Exploratory

Azelaprag: A Deep Dive into its Mechanism of Action as an Apelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaprag (formerly AMG 986, also known as BGE-105) is a novel, orally bioavailable small molecule that acts as a potent and selective agonist of the apelin receptor (APJ).[1][2] The apelin/APJ system is a critical signaling pathway involved in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[3][4] Azelaprag was initially investigated for heart failure and has more recently been explored for its potential in treating obesity and muscle wasting.[1][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of Azelaprag, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Apelin Receptor (APJ) Agonism

Azelaprag exerts its pharmacological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR).[6][7] The endogenous ligands for APJ are the apelin peptides.[8] Azelaprag mimics the action of these endogenous peptides, initiating a cascade of downstream intracellular signaling events.[9]

The APJ receptor is known to couple to multiple G-protein subtypes, primarily the inhibitory G-protein (Gαi).[8][10] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] In addition to G-protein-mediated signaling, agonist binding to the APJ receptor also triggers the recruitment of β-arrestin.[6][11] This leads to receptor internalization and can initiate G-protein-independent signaling cascades.[11] Azelaprag has been shown to be a full agonist, capable of activating both the G-protein and β-arrestin signaling pathways.[6][11]

Signaling Pathway Diagram

Quantitative Data Summary

The potency and binding affinity of Azelaprag for the apelin receptor have been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Value | Assay Type | Reference |

| EC50 | 0.32 nM | Apelin receptor activation | [7] |

| pEC50 | 9.64 | Forskolin-stimulated cAMP production inhibition | [6] |

| pEC50 | 9.54 | Gα protein activation | [6] |

| Kd | 51.4 nM | Dianthus Spectral Shift Assay | [3] |

| pEC50 (β-arrestin) | 9.61 | PathHunter β-arrestin recruitment assay | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to characterize the mechanism of action of Azelaprag.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin. The APJ receptor is coupled to Gαi, which inhibits adenylyl cyclase, thus reducing cAMP levels upon activation.[8]

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human apelin receptor (APJ) are cultured in appropriate media.[10]

-

Cell Plating: Cells are harvested and seeded into 384-well plates at a density of approximately 2,500 cells per well and incubated.[4]

-

Compound Addition: Serial dilutions of Azelaprag or a reference agonist (e.g., Apelin-13) are added to the wells.

-

Stimulation: Forskolin (typically at a final concentration of 10 µM) is added to all wells (except for negative controls) to stimulate adenylyl cyclase and cAMP production. The plates are then incubated for 30 minutes at 37°C.[4][8]

-

Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit. This often involves the addition of a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.[8]

-

Data Analysis: The signal is measured using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 or pEC50 value for the inhibition of cAMP production.[8]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this exchange.[12][13]

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the human APJ receptor.[13]

-

Assay Buffer Preparation: An assay buffer is prepared containing HEPES, MgCl2, NaCl, and saponin.

-

Reaction Mixture: The reaction is set up in a 96-well plate containing cell membranes (approximately 5 µ g/well ), [35S]GTPγS, GDP, and varying concentrations of Azelaprag or a reference agonist.[4]

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow for [35S]GTPγS binding.

-

Signal Detection: The amount of bound [35S]GTPγS is quantified. In a scintillation proximity assay (SPA) format, wheat germ agglutinin (WGA)-coated SPA beads are added, which bind to the membranes. The plate is then read on a scintillation counter.[13]

-

Data Analysis: The data are analyzed to determine the EC50 or pEC50 for G-protein activation by fitting the concentration-response data to a sigmoidal curve.[11]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.[14]

Methodology:

-

Cell Line: A cell line, such as HEK293T or U2OS, is used that co-expresses the human APJ receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). The PathHunter assay is a common platform for this.[3][14]

-

Cell Plating: Cells are plated in 384-well plates and incubated overnight.[3]

-

Compound Addition: Serial dilutions of Azelaprag or a reference agonist are added to the cells.

-

Incubation: The plates are incubated for a defined period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.[15]

-

Detection: A detection reagent containing the substrate for the complemented enzyme is added. The interaction between the receptor and β-arrestin brings the enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent or fluorescent signal.[14]

-

Data Analysis: The signal is read using a luminometer or plate reader. The concentration-response data are then used to calculate the EC50 or pEC50 for β-arrestin recruitment.[6]

Experimental Workflow Diagram

Preclinical and Clinical Development

Preclinical studies in mouse models of obesity have demonstrated that Azelaprag can enhance the weight loss effects of incretin (B1656795) agonists like tirzepatide and semaglutide.[9] In these studies, the combination of Azelaprag and an incretin agonist led to greater weight loss and improved body composition compared to the incretin agonist alone.[9] Furthermore, in a Phase 1b clinical trial, Azelaprag was shown to prevent muscle atrophy in healthy older volunteers on bed rest.[9]

Azelaprag was advanced to a Phase 2 clinical trial (STRIDES, NCT06515418) to evaluate its efficacy and safety in combination with tirzepatide for the treatment of obesity in older adults.[16] However, this trial was discontinued (B1498344) due to the observation of liver transaminitis in some subjects receiving Azelaprag.[17]

Conclusion

Azelaprag is a potent, orally available small molecule agonist of the apelin receptor (APJ). Its mechanism of action involves the activation of both Gαi-mediated and β-arrestin-mediated signaling pathways, leading to a variety of physiological effects. While preclinical and early clinical data showed promise for its use in metabolic diseases and muscle wasting, the development of Azelaprag has been impacted by safety concerns observed in a Phase 2 clinical trial. Further investigation is required to fully understand the therapeutic potential and safety profile of targeting the apelin/APJ system with small molecule agonists.

References

- 1. BioAge Labs to launch Phase II obesity treatment trial [clinicaltrialsarena.com]

- 2. Azelaprag - Amgen - AdisInsight [adisinsight.springer.com]

- 3. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Azelaprag - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. portlandpress.com [portlandpress.com]

- 9. ir.bioagelabs.com [ir.bioagelabs.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Azelaprag: A Technical Whitepaper on its Apelin Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaprag (formerly AMG 986) is a novel, orally bioavailable small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). It has been investigated for its therapeutic potential in conditions such as heart failure and obesity, acting as an "exercise mimetic" by activating pathways associated with metabolic benefits. This document provides an in-depth technical overview of Azelaprag's pharmacological profile, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used for its characterization. Notably, Azelaprag's activity at the apelin receptor involves the modulation of both G protein-dependent and β-arrestin-mediated signaling cascades. While preclinical data has been promising, the clinical development of Azelaprag has faced challenges, including the discontinuation of a Phase 2 trial due to safety concerns.

Introduction to Azelaprag and the Apelin System

The apelin system, comprising the apelin peptide and its receptor APJ, is a critical regulator of cardiovascular function and energy metabolism. Activation of the apelin receptor has been shown to mediate beneficial effects such as increased cardiac contractility, vasodilation, and improved insulin (B600854) sensitivity. Azelaprag was developed as a potent agonist of the apelin receptor, with the aim of harnessing these therapeutic benefits in an orally administered form.

Quantitative Pharmacological Profile of Azelaprag

The pharmacological activity of Azelaprag has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the apelin receptor. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Receptor Binding Affinity of Azelaprag

| Parameter | Value | Assay Type | Reference |

| Kd | 51.4 nM | Spectral Shift Assay | [1] |

Table 2: Functional Potency and Efficacy of Azelaprag in Signaling Assays

| Assay | Parameter | Value (pEC50) | Value (EC50) | Reference |

| cAMP Inhibition | pEC50 | 9.64 | 0.23 nM | [2][3] |

| Gα Protein Activation | pEC50 | 9.54 | 0.29 nM | [2][3] |

| β-Arrestin Recruitment | pEC50 | 9.61 | 0.24 nM | [3] |

| Apelin Receptor Agonist Activity | EC50 | 0.32 nM | [4][5] |

Apelin Receptor Signaling Pathways

Activation of the apelin receptor by Azelaprag initiates downstream signaling cascades. The apelin receptor primarily couples to the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. While some apelin receptor agonists exhibit biased agonism, favoring either the Gαi or β-arrestin pathway, the available data for Azelaprag suggests a relatively balanced activity between the two pathways.

Figure 1: Simplified signaling pathway of Azelaprag at the apelin receptor.

Detailed Experimental Protocols

The characterization of Azelaprag's activity relies on specific and robust in vitro assays. Below are detailed methodologies for the key experiments cited.

HTRF cAMP Assay (for Gαi Coupling)

This assay quantifies the inhibition of cAMP production following the activation of a Gαi-coupled receptor.

-

Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. Intracellular cAMP produced by cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A decrease in the HTRF signal indicates an increase in intracellular cAMP, and for a Gαi agonist, a dose-dependent decrease in forskolin-stimulated cAMP levels is observed.

-

Cell Culture and Plating:

-

CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media.

-

Cells are harvested and resuspended in assay buffer to the desired density.

-

A specific volume of the cell suspension is dispensed into the wells of a 384-well plate.

-

-

Compound Preparation and Addition:

-

Azelaprag is serially diluted in assay buffer to create a concentration range.

-

A solution of forskolin (B1673556) (an adenylyl cyclase activator) is prepared at a concentration that elicits a submaximal cAMP response (e.g., EC80).

-

The diluted Azelaprag and forskolin are added to the cell plate.

-

-

Lysis and Detection:

-

The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.

-

The HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) in lysis buffer are added to each well.

-

The plate is incubated for 60 minutes at room temperature to allow for cell lysis and reagent binding.

-

-

Data Acquisition and Analysis:

-

The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The ratio of the two emission signals is calculated.

-

A standard curve is used to convert the signal ratios to cAMP concentrations.

-

The concentration-response curve for Azelaprag is plotted to determine its EC50 for cAMP inhibition.

-

PathHunter® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated apelin receptor.

-

Principle: This assay utilizes enzyme fragment complementation (EFC). The apelin receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Culture and Plating:

-

A cell line co-expressing the ProLink-tagged apelin receptor and the Enzyme Acceptor-tagged β-arrestin is used.

-

Cells are plated in a 384-well plate and incubated overnight.

-

-

Compound Addition:

-

Azelaprag is serially diluted and added to the wells.

-

The plate is incubated for a specified time (e.g., 90 minutes) at 37°C.

-

-

Detection:

-

The PathHunter® detection reagent, containing the chemiluminescent substrate, is prepared and added to each well.

-

The plate is incubated at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

The chemiluminescent signal is measured using a luminometer.

-

The concentration-response curve for Azelaprag is plotted to determine its EC50 for β-arrestin recruitment.

-

Experimental and Logical Workflows

The pharmacological characterization of a novel GPCR agonist like Azelaprag follows a structured workflow to comprehensively assess its properties.

Figure 2: General experimental workflow for GPCR agonist characterization.

The logical relationship for assessing biased agonism involves a direct comparison of a ligand's potency or efficacy in stimulating the G protein pathway versus the β-arrestin pathway.

Figure 3: Logical workflow for determining biased agonism.

Conclusion

Azelaprag is a potent, orally available small molecule agonist of the apelin receptor. Its mechanism of action involves the activation of both Gαi-dependent and β-arrestin-mediated signaling pathways. The quantitative data and experimental protocols outlined in this whitepaper provide a comprehensive technical overview of its pharmacological characterization. While the clinical development of Azelaprag has been halted, the understanding of its interaction with the apelin receptor and its downstream signaling effects remains valuable for the ongoing research and development of novel therapeutics targeting the apelin system for metabolic and cardiovascular diseases. Further investigation into the nuances of apelin receptor signaling, including the potential for biased agonism, will be crucial for the design of next-generation agonists with improved efficacy and safety profiles.

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. m.youtube.com [m.youtube.com]

- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

Azelaprag as an Exercise Mimetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaprag (formerly BGE-105, AMG 986) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). It is being investigated as an "exercise mimetic," a therapeutic agent that recapitulates the metabolic benefits of physical exercise. By activating the apelin signaling pathway, azelaprag has shown potential in preclinical and early-stage clinical studies to promote muscle metabolism, prevent muscle atrophy, and enhance weight loss, particularly when used in combination with incretin-based therapies. This technical guide provides a comprehensive overview of the core science behind azelaprag, including its mechanism of action, a summary of key experimental data, and a depiction of its associated signaling pathways. Recent developments, including the discontinuation of the Phase 2 STRIDES trial due to safety concerns, are also discussed to provide a complete picture of its current status.

Introduction to Azelaprag and the Apelin System

Exercise confers a multitude of health benefits, primarily through the release of signaling molecules known as exerkines. One such exerkine is apelin, an endogenous peptide that is upregulated in response to physical activity.[1] Apelin is the ligand for the G protein-coupled receptor APJ, and the activation of this system plays a crucial role in various physiological processes, including cardiovascular function, energy metabolism, and fluid homeostasis.[2][3] In skeletal muscle, the apelin/APJ system is integral to regulating metabolism, growth, and repair.[4]

Azelaprag is designed to mimic the action of endogenous apelin by potently and selectively activating the APJ receptor.[1] The therapeutic hypothesis is that by stimulating this pathway, azelaprag can induce exercise-associated benefits, such as increased energy expenditure and preservation of muscle mass. This is particularly relevant in the context of modern obesity treatments, like GLP-1 receptor agonists, which can lead to the loss of both fat and muscle mass. Azelaprag was initially developed by Amgen for heart failure and was later licensed by BioAge Labs for indications related to muscle aging and metabolic diseases.

Mechanism of Action: The Apelin Receptor Signaling Pathway

Azelaprag functions as a direct agonist of the apelin receptor (APJ). The binding of azelaprag to APJ on skeletal muscle cells is believed to initiate a cascade of downstream signaling events that are also triggered by natural exercise. While the complete signaling network is still under investigation, key pathways implicated in the effects of apelin receptor activation in muscle include:

-

AMPK Activation: Apelin signaling has been shown to increase the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] Activated AMPK promotes a switch from anabolic to catabolic processes to increase ATP production.

-

Mitochondrial Biogenesis: A key downstream effect of AMPK activation is the stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2] PGC-1α is a master regulator of mitochondrial biogenesis, leading to an increase in the number and function of mitochondria within muscle cells.[6] This enhances the muscle's capacity for oxidative metabolism.

-

Glucose and Fatty Acid Metabolism: The apelin/APJ pathway is involved in enhancing glucose uptake and fatty acid oxidation in skeletal muscle.[2][5] This contributes to improved insulin (B600854) sensitivity and more efficient energy utilization.

-

Protein Synthesis: The pathway has also been linked to the activation of Akt and p70S6K, which are key regulators of muscle protein synthesis, suggesting a role in muscle hypertrophy and prevention of atrophy.[2]

References

- 1. Apelin Treatment Increases Complete Fatty Acid Oxidation, Mitochondrial Oxidative Capacity, and Biogenesis in Muscle of Insulin-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Blog | VitaDAO [vitadao.webflow.io]

- 6. researchgate.net [researchgate.net]

Azelaprag (BMS-986224): A Novel Apelin Receptor Agonist for Muscle Atrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Azelaprag (formerly BMS-986224) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). It mimics the actions of apelin, an exercise-induced peptide hormone ("exerkine") known to play a crucial role in regulating muscle metabolism, growth, and repair.[1][2] Research into Azelaprag has demonstrated its potential to counteract muscle atrophy in various contexts, most notably in models of disuse-induced muscle wasting. This document provides a comprehensive technical overview of the existing preclinical and clinical data on Azelaprag's effects on muscle atrophy, its mechanism of action, and the experimental protocols utilized in its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the apelin system for muscle-related disorders.

Introduction to Azelaprag and the Apelin System in Muscle

Skeletal muscle atrophy, the loss of muscle mass and function, is a debilitating condition associated with aging (sarcopenia), immobility, and various chronic diseases. The apelin/APJ system has emerged as a promising therapeutic target for muscle atrophy. Apelin, the endogenous ligand for the G protein-coupled receptor APJ, is produced by and acts on skeletal muscle to promote anabolism and mitochondrial biogenesis.[3] Its levels are known to decline with age and in muscle wasting conditions.[4]

Azelaprag, by activating the APJ receptor, is designed to replicate the beneficial effects of exercise on muscle physiology. This has positioned it as a potential therapeutic agent to preserve muscle mass and function in individuals at risk of muscle atrophy.

Mechanism of Action: The APJ Signaling Pathway in Skeletal Muscle

Azelaprag's therapeutic effect is mediated through the activation of the APJ receptor, which triggers a cascade of downstream signaling events within skeletal muscle cells. This pathway is multifaceted, promoting anabolic processes while concurrently inhibiting catabolic pathways that lead to muscle breakdown.

Upon binding of Azelaprag to the APJ receptor, several key signaling pathways are activated:

-

PI3K/Akt Pathway: Activation of Akt is a central node in promoting muscle protein synthesis and hypertrophy. Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis.

-

AMPK Pathway: Apelin signaling also activates AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and promotes mitochondrial biogenesis.[3]

-

Inhibition of Atrogenes: The apelin/APJ system has been shown to suppress the expression of key "atrogenes," such as MuRF1 and Atrogin-1 (MAFbx), which are E3 ubiquitin ligases that target muscle proteins for degradation by the proteasome.[5]

The following diagram illustrates the proposed signaling pathway of Azelaprag in skeletal muscle.

References

- 1. BioAge Begins Dosing in Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

Azelaprag: A Novel Apelin Receptor Agonist in Obesity and Type 2 Diabetes Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azelaprag (BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor. The apelin/APJ system is recognized for its role in regulating a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1] Azelaprag is being investigated for its potential therapeutic benefits in metabolic diseases, particularly obesity and type 2 diabetes, by mimicking the effects of exercise.[1] Preclinical studies have explored its efficacy both as a monotherapy and in combination with incretin-based therapies. This document provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying signaling pathways of azelaprag in the context of obesity and type 2 diabetes models.

Core Mechanism of Action: The Apelin/APJ Signaling Pathway

Azelaprag exerts its effects by activating the apelin receptor (APJ). Apelin, the endogenous ligand for APJ, is an "exerkine," a signaling molecule released in response to physical exercise.[2] The activation of APJ by apelin, and consequently by azelaprag, triggers downstream signaling cascades that are implicated in improved muscle metabolism, increased glucose utilization, and enhanced energy expenditure.[3]

The binding of an agonist like azelaprag to the APJ receptor can initiate signaling through multiple G protein-dependent pathways, including Gαi, Gαq, and Gα13.[4] These pathways, in turn, can modulate the activity of key metabolic regulators such as AMP-activated protein kinase (AMPK), protein kinase B (Akt), and endothelial nitric oxide synthase (eNOS).[3][5][6] The activation of these pathways in skeletal muscle and other tissues is thought to be central to the therapeutic effects of azelaprag in metabolic disorders.

References

- 1. biospace.com [biospace.com]

- 2. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating Azelaprag as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. BioAge Labs, Inc. to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 | MarketScreener [marketscreener.com]

- 5. Frontiers | Apelin and energy metabolism [frontiersin.org]

- 6. Apelin and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Azelaprag in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). It is being investigated for its potential role in treating metabolic diseases, particularly obesity and type 2 diabetes. Azelaprag mimics the effects of apelin, an exercise-induced peptide (exerkine) that plays a crucial role in regulating metabolism.[1][2][3][4][5] This document provides a technical overview of Azelaprag, summarizing its mechanism of action, preclinical data, and relevant experimental protocols.

Mechanism of Action: APJ Receptor Agonism

Azelaprag exerts its therapeutic effects by activating the APJ receptor, a class A G-protein coupled receptor (GPCR). The binding of Azelaprag to the APJ receptor initiates a cascade of downstream signaling pathways that are also triggered by the endogenous ligand, apelin. These pathways are central to the metabolic benefits observed with Azelaprag administration.

Key Signaling Pathways

The activation of the APJ receptor by Azelaprag leads to the engagement of multiple intracellular signaling cascades, primarily through G-protein coupling and β-arrestin pathways. These pathways collectively contribute to improved glucose homeostasis, increased energy expenditure, and enhanced muscle metabolism.

-

G-protein Signaling: Upon activation, the APJ receptor couples to inhibitory G-proteins (Gαi/o), leading to the modulation of downstream effectors. This can influence pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth, proliferation, and metabolism.

-

β-arrestin Signaling: Like many GPCRs, the APJ receptor also signals through β-arrestin. This pathway is involved in receptor desensitization and internalization, but also initiates distinct signaling cascades that can impact metabolic processes.

The diagram below illustrates the primary signaling pathways activated by Azelaprag.

References

- 1. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Combination of Glucagon-Like Peptide-1 Receptor Agonist and Dietary Intervention Could Be a Promising Approach for Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.bioagelabs.com [ir.bioagelabs.com]

- 5. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist Azelaprag for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs [businesswire.com]

Azelaprag's Effect on Muscle Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). The apelin signaling pathway is recognized as a key regulator of muscle metabolism, growth, and repair. Azelaprag has been investigated for its potential as an "exercise mimetic," aiming to replicate the beneficial effects of physical activity on muscle tissue. This document provides a comprehensive overview of the known effects of Azelaprag on muscle metabolism, based on available preclinical and clinical data. It details the underlying signaling pathways, summarizes quantitative findings, and outlines likely experimental methodologies.

Core Mechanism of Action: Apelin Receptor (APJ) Activation

Azelaprag exerts its effects by binding to and activating the apelin receptor (APJ), a G protein-coupled receptor.[1] The natural ligand for this receptor, apelin, is an exercise-induced signaling molecule, or "exerkine," that mediates many of the metabolic benefits of physical activity.[2] Activation of the APJ receptor in skeletal muscle is known to stimulate several downstream signaling cascades that collectively enhance muscle metabolism, promote protein synthesis, and increase mitochondrial biogenesis.[3][4]

Signaling Pathways

The activation of the APJ receptor by Azelaprag is believed to initiate the following key signaling pathways within muscle cells:

References

- 1. Complete Workflow for High Throughput Human Single Skeletal Muscle Fiber Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Azelaprag (BGE-105): An Oral Apelin Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Azelaprag (BGE-105) is a first-in-class, orally available, small molecule agonist of the apelin receptor (APJ). Preclinical research has positioned Azelaprag as a promising therapeutic candidate for metabolic diseases, particularly obesity, by mimicking the beneficial effects of exercise. The apelin signaling pathway, the target of Azelaprag, is crucial in regulating metabolism, muscle function, and cardiovascular health. Preclinical studies in various animal models have demonstrated Azelaprag's potential both as a monotherapy and in combination with other metabolic drugs, such as incretin (B1656795) agonists. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways of Azelaprag.

Mechanism of Action: The Apelin-APJ Signaling Pathway

Azelaprag exerts its effects by activating the APJ receptor, a G-protein coupled receptor. The endogenous ligand for this receptor is apelin, a peptide that is released in response to physical exercise, earning it the classification of an "exerkine"[1][2]. The apelin-APJ signaling pathway is known to play a significant role in various physiological processes, including:

-

Metabolic Regulation: It enhances insulin (B600854) sensitivity and reduces fat mass[2].

-

Muscle Physiology: It promotes muscle regeneration and regulates metabolism, growth, and repair[2][3].

-

Cardiovascular Function: It has demonstrated cardioprotective effects[4].

Azelaprag, by mimicking the action of apelin, is designed to harness these therapeutic benefits. In vitro assays have confirmed that Azelaprag is a full APJ antagonist that activates the receptor with potency equal to or greater than the endogenous apelin peptide, triggering downstream signaling events such as beta-arrestin recruitment[5].

Signaling Pathway Diagram

Caption: Azelaprag activation of the APJ receptor and downstream signaling.

Preclinical Efficacy

Azelaprag has been evaluated in multiple preclinical models, primarily focusing on diet-induced obese (DIO) mice. The studies have explored its effects as a standalone therapy and in combination with established obesity treatments.

Monotherapy Effects

As a monotherapy in mice on a high-fat diet, Azelaprag has been shown to:

These findings underscore the "exercise mimetic" properties of the drug, suggesting a direct impact on metabolic rate and physical function.

Combination Therapy with Incretin Agonists

When combined with GLP-1/GIP receptor agonists like tirzepatide and semaglutide, Azelaprag demonstrated synergistic effects on weight loss and body composition. Notably, this enhanced weight loss was not associated with a further reduction in food intake, indicating a distinct and complementary mechanism of action[1].

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on Azelaprag.

Table 1: Efficacy in Diet-Induced Obese (DIO) Mice - Combination Therapy

| Treatment Group | Key Finding | Reported Efficacy | Source |

| Azelaprag + Tirzepatide | Increased total weight loss | 39% total weight loss, approximately double that of tirzepatide alone. | [1][9] |

| Azelaprag + Tirzepatide | Body Composition | Restored body composition and muscle function to that of lean controls. | [1][10] |

| Azelaprag + Semaglutide | Weight Loss & Body Composition | Similar significant improvements in weight loss and body composition as seen with tirzepatide. | [1] |

Table 2: Efficacy in Preclinical Models of Diabetic Obesity

| Treatment Group | Key Finding | Reported Efficacy | Source |

| Azelaprag Monotherapy | Glycemic Control | Reduced HbA1c to levels comparable to lean controls. | [4] |

| Azelaprag Monotherapy | Glucose Tolerance | Improved glucose tolerance by 25%. | [4] |

| Azelaprag + Incretin | Glycemic Control | Further improved glycemic control compared to the incretin alone. | [4] |

Table 3: Cardioprotective Effects in a DIO Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

| Treatment Group | Key Finding | Source |

| Azelaprag Monotherapy | Cardioprotection | Demonstrated cardioprotective effects. |

| Azelaprag + Semaglutide | Enhanced Cardioprotection | Showed enhanced benefits compared to monotherapy. |

Experimental Protocols and Methodologies

While specific, detailed protocols from peer-reviewed publications are not yet widely available, the general experimental design can be inferred from conference presentations and press releases.

Diet-Induced Obesity (DIO) Mouse Model

This is the most frequently cited model in Azelaprag preclinical research.

-

Objective: To evaluate the effect of Azelaprag on weight gain, body composition, and metabolic parameters in the context of a high-fat diet.

-

Methodology:

-

Mice are fed a high-fat diet to induce obesity.

-

Animals are then treated with Azelaprag as a monotherapy or in combination with an incretin agonist (e.g., tirzepatide, semaglutide) or other appetite suppressants[6][7][11].

-

Control groups receive either a placebo or the incretin agonist alone.

-

Endpoints measured include body weight, body composition (fat vs. lean mass), muscle function, physical activity, and energy expenditure[1][6][7].

-

Experimental Workflow Diagram

Caption: General experimental workflow for diet-induced obese mouse studies.

Conclusion and Future Directions

The preclinical data for Azelaprag strongly support its development as a novel oral therapy for obesity and other metabolic disorders. Its unique mechanism as an "exercise mimetic" that can be combined with appetite-suppressing incretins offers a promising strategy for achieving greater weight loss and improved body composition. While the preclinical results are compelling, it is important to note that a Phase 2 clinical trial was halted due to observations of liver transaminitis in some subjects receiving Azelaprag[8][10]. Further analysis of the clinical data is planned to determine the future development path for this compound[8]. The insights gained from these preclinical studies provide a solid foundation for understanding the therapeutic potential and biological activity of targeting the apelin-APJ pathway.

References

- 1. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist Azelaprag for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs | Fri, 06/21/2024 - 16:15 [ir.bioagelabs.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]

- 5. m.youtube.com [m.youtube.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. BioAge Labs to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]

- 8. Bioage tumbles as safety issues halt phase II obesity study | BioWorld [bioworld.com]

- 9. azelaprag (BGE-105) / Amgen, BioAge Labs [delta.larvol.com]

- 10. azelaprag (BGE-105) News - LARVOL Sigma [sigma.larvol.com]

- 11. tipranks.com [tipranks.com]

Azelaprag: An In-Depth Analysis of its Cardiorespiratory and Metabolic Impact

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaprag (BGE-105) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). Positioned as an "exercise mimetic," it is designed to activate the same signaling pathways as apelin, an exercise-induced peptide (exerkine) known to mediate many of the metabolic and cardiovascular benefits of physical activity. Early-phase clinical and preclinical data suggested a promising role for azelaprag in promoting muscle metabolism, increasing energy expenditure, and preserving cardiorespiratory fitness, particularly in contexts of disuse atrophy.

This technical guide provides a comprehensive overview of the core scientific data related to azelaprag's impact on cardiorespiratory and metabolic functions. It includes detailed experimental protocols from key studies, quantitative data summaries, and diagrams of the relevant biological pathways and experimental workflows.

Crucially, for drug development professionals, this document also addresses the recent discontinuation of the Phase 2 STRIDES trial. The trial was halted in December 2024 due to observations of asymptomatic liver transaminitis in subjects receiving azelaprag, a critical safety finding that presently overshadows its future development for obesity.

Mechanism of Action: The Apelin/APJ Signaling Pathway

Apelin is a peptide that acts as the endogenous ligand for the APJ receptor, a G-protein coupled receptor (GPCR).[1] This system is a key regulator of cardiovascular function and energy metabolism.[2][3] Physical exercise is a potent stimulus for apelin release from muscle (myokine) and cardiac cells (cardiokine).[4]

Upon binding to the APJ receptor, azelaprag, like apelin, initiates a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK pathways, are integral to cellular processes that enhance metabolic function and efficiency.[5] In skeletal muscle, this activation has been shown to increase mitochondrial biogenesis, enhance glucose utilization, and boost muscle protein synthesis, collectively contributing to improved metabolic health and physical performance.[2][4]

Clinical Evidence: Phase 1b Bed Rest Study

The most direct evidence for azelaprag's impact on muscle and cardiorespiratory fitness in humans comes from a Phase 1b study in older adults subjected to prolonged bed rest, a model for disuse atrophy.[6]

Experimental Protocol: Phase 1b

-

Study Design: A double-blind, placebo-controlled, non-randomized trial.[6][7]

-

Participants: 21 healthy volunteers aged 65 years or older.[6]

-

Intervention: Participants underwent 10 days of strict bed rest. During this period, they received daily intravenous infusions of either azelaprag (BGE-105, n=11) or a matching placebo (n=10).[6][7]

-

Primary Endpoints: Safety and tolerability.

-

Pharmacodynamic & Efficacy Assessments:

-

Muscle Size: Thigh circumference was measured, and the cross-sectional area and thickness of the vastus lateralis muscle were assessed via ultrasound.[6]

-

Muscle Protein Synthesis: Proteomic analysis was performed on muscle microbiopsy samples to quantify changes in muscle protein production.[6]

-

Metabolic & Cardiorespiratory Fitness Prediction: Serum proteomics were analyzed using SomaSignal™ tests to generate predictive scores for Resting Energy Expenditure (REE) and maximal oxygen consumption (VO2 max).[8]

-

Quantitative Data: Phase 1b

Azelaprag treatment resulted in a statistically significant prevention of muscle atrophy and preservation of metabolic function compared to placebo.[6]

| Outcome Measure | Placebo Group (n=10) | Azelaprag Group (n=11) | p-value |

| Muscle Atrophy | |||

| Thigh Circumference | Significant Reduction | Ameliorated Reduction | <0.005 |

| Vastus Lateralis Size | Significant Reduction | Ameliorated Reduction | <0.005 |

| Muscle Function | |||

| Muscle Protein Synthesis | Decreased | Ameliorated Decrease | <0.005 |

| Predicted Metabolic/CRF | (Approx. Change from Baseline) | (Approx. Change from Baseline) | N/A |

| Resting Energy Expenditure | ~ -150 cal/day | ~ -25 cal/day | N/A |

| Cardiorespiratory Fitness (VO2 max) | ~ -1.8 ml/kg/min | ~ 0.0 ml/kg/min | N/A |

| Data for muscle atrophy and protein synthesis are based on statistical significance reported in press releases.[6] Data for REE and VO2 max are estimated from published presentation graphs and represent predicted changes based on proteomic analysis.[8] |

Preclinical Evidence: Cardioprotective Effects

Preclinical studies in mouse models provided further evidence of azelaprag's potential benefits on the cardiorespiratory system, particularly in the context of obesity-related heart failure.

Experimental Protocol: HFpEF Mouse Model

-

Animal Model: Diet-induced obese (DIO) mice.[7]

-

Disease Induction: Heart failure with preserved ejection fraction (HFpEF) was induced by administering angiotensin II via a surgically implanted minipump.[7]

-

Treatment Groups & Dosing: For 2 weeks, mice were treated with:

-

Vehicle: Control group.

-

Azelaprag: 1.1 g/L in drinking water plus 115 mg/kg via subcutaneous (SC) injection once daily.

-

Semaglutide: 10 nmol/kg via SC injection once every 3 days.

-

Azelaprag + Semaglutide: Combination of the above doses.[7]

-

-

Outcome Assessments:

-

Body Weight & Composition: Measured throughout the study using EchoMRI.[7]

-

Cardiac Hypertrophy: Assessed via left ventricular posterior wall thickness and diameter.

-

Gene Expression: Cardiac tissue was analyzed by qPCR for genes related to cardiac injury (e.g., BNP) and fibrosis.

-

Quantitative Data: HFpEF Mouse Model

Azelaprag demonstrated significant cardioprotective and metabolic benefits, both as a monotherapy and in combination with an incretin (B1656795) agonist.

| Outcome Measure | Azelaprag Monotherapy | Semaglutide Monotherapy | Combination Therapy |

| Body Weight Reduction | -21% (p<0.0001) | -19% (p<0.0002) | -36% (p<0.0001 vs mono) |

| Cardiac Hypertrophy | Prevented | Prevented | Greater reduction in LV diameter (p<0.05 vs mono) |

| Cardiac Injury (BNP) | Suppressed | Not specified | Enhanced suppression |

| Cardiac Fibrosis | Reduced pro-fibrotic gene expression | Not specified | Enhanced reduction |

| All comparisons are relative to the vehicle control group unless otherwise specified. |

Clinical Development Setback: The STRIDES Phase 2 Trial

BioAge initiated the STRIDES trial in mid-2024, a randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate azelaprag in combination with the GIP/GLP-1 agonist tirzepatide for treating obesity in adults aged 55 and older.[5]

However, in December 2024, BioAge announced the discontinuation of the STRIDES study. The decision was made after observing asymptomatic liver transaminitis (elevated liver enzymes) in 11 of the 204 subjects who had been enrolled and were receiving azelaprag. No such elevations were seen in the tirzepatide-only treatment arm. This safety signal led to the immediate halt of the trial.

Conclusion and Future Outlook

Azelaprag, an oral apelin receptor agonist, has demonstrated a compelling mechanism of action as an exercise mimetic. Data from a Phase 1b clinical trial showed that it could prevent muscle atrophy and preserve predicted measures of resting energy expenditure and cardiorespiratory fitness (VO2 max) in a model of disuse. Furthermore, preclinical studies in a mouse model of HFpEF suggested significant cardioprotective benefits, including the prevention of cardiac hypertrophy and reduction of injury markers.

Despite this promising early-stage efficacy profile, the development of azelaprag for obesity has been halted due to a critical safety signal of liver toxicity that emerged in the Phase 2 STRIDES trial. For researchers and drug developers, this outcome underscores the challenge of translating promising mechanisms into safe and effective therapies. While the preclinical and Phase 1b data remain scientifically intriguing for the apelin pathway's role in cardiorespiratory and metabolic health, the future of this specific molecule is uncertain pending further investigation into the mechanism of its observed hepatotoxicity.

References

- 1. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apelin as a Potential Regulator of Peak Athletic Performance | MDPI [mdpi.com]

- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioAge Announces Positive Topline Results for BGE-105 in Phase 1b Clinical Trial Evaluating Muscle Atrophy in Older Volunteers at Bed Rest [businesswire.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.ctfassets.net [assets.ctfassets.net]

Azelaprag and its interaction with the APJ receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaprag (formerly AMG 986, BGE-105) is an orally administered small molecule that functions as a potent agonist for the apelin receptor (APJ).[1][2] The APJ receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[3][4] Apelin is recognized as an exercise-induced signaling molecule, or "exerkine," and its activation of the APJ receptor is believed to mediate many of the metabolic benefits associated with physical activity.[1][5][6][7]

Azelaprag was developed to mimic the effects of apelin, with therapeutic potential in conditions such as muscle atrophy and metabolic diseases.[8][9] In preclinical mouse models of obesity, azelaprag demonstrated the ability to enhance weight loss achieved with incretin (B1656795) drugs while improving body composition and muscle function.[1][5] A Phase 1b clinical trial in healthy older volunteers on bed rest showed that azelaprag could improve muscle metabolism and reduce muscle atrophy.[1][5][6] However, the recent discontinuation of the Phase 2 STRIDES clinical trial for obesity, due to observations of liver transaminitis in some participants, has introduced a significant challenge to its development path.[10][11][12] This guide provides an in-depth technical overview of azelaprag's interaction with the APJ receptor, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of azelaprag with the human APJ receptor has been characterized through various biophysical and cell-based functional assays. The following tables summarize the key quantitative parameters defining its binding affinity and functional potency.

Table 1: Azelaprag-APJ Receptor Binding Affinity

| Parameter | Value | Assay Method | Cell Line | Reference |

| Kd | 51.4 nM | Dianthus Spectral Shift Assay | Not specified | [3] |

| Ki | 0.074 nM | Not specified | Human APJ | [13] |

Table 2: Azelaprag Functional Potency at the APJ Receptor

| Parameter | Value | Assay Method | Cell Line | Reference |

| EC50 | 0.32 nM | Not specified | Not specified | [4][14] |

| pEC50 (cAMP inhibition) | 9.64 | Forskolin-stimulated cAMP production | Not specified | [13] |

| pEC50 (Gα activation) | 9.54 | Not specified | Not specified | [13] |

| logEC50 (β-arrestin recruitment) | -9.61 ± 0.13 | PathHunter β-arrestin Assay | Not specified | [15] |

APJ Receptor Signaling Pathways

The APJ receptor is a class A GPCR that primarily couples to the inhibitory G protein, Gαi, and to a lesser extent, Gαq.[16] Upon agonist binding, such as by azelaprag or the endogenous ligand apelin, the receptor undergoes a conformational change that initiates downstream signaling cascades. Azelaprag has been characterized as a potent agonist for both G-protein and β-arrestin signaling pathways.[15]

-

Gαi-Mediated Pathway : Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[17] This is a canonical pathway for APJ receptor signaling.

-

Gαq-Mediated Pathway : The APJ receptor can also couple to Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[16][17]

-

β-Arrestin Recruitment : Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestins.[18][19] This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[16][20]

References

- 1. BioAge Begins Dosing in Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]

- 2. Azelaprag - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating Azelaprag as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]

- 8. BioAge Crashes After Axing Phase II Obesity Study - BioSpace [biospace.com]

- 9. Azelaprag by BioAge Labs for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. bariatricnews.net [bariatricnews.net]

- 12. medcitynews.com [medcitynews.com]

- 13. probechem.com [probechem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]

- 20. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Pathways Activated by Azelaprag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaprag (formerly AMG 986, BGE-105) is an orally bioavailable small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor.[1][2][3] The apelin system is a key regulator of metabolic and cardiovascular function, and its activation is associated with many of the physiological benefits of exercise.[4] Azelaprag was developed to mimic the effects of the endogenous peptide apelin, with a more favorable pharmacokinetic profile for therapeutic use.[5] This technical guide provides a comprehensive overview of the cellular pathways activated by Azelaprag, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling cascades.

While initially investigated for heart failure, Azelaprag's potent effects on muscle metabolism and body composition have led to its evaluation in the context of obesity and muscle atrophy.[2][3][6] Preclinical studies have demonstrated its ability to enhance weight loss, improve body composition, and preserve muscle function, particularly when used in combination with incretin (B1656795) agonists.[7][8][9][10] However, the recent discontinuation of the Phase 2 STRIDES trial for obesity due to observations of liver transaminitis highlights the need for a thorough understanding of its mechanism of action and safety profile.

Mechanism of Action: Apelin Receptor (APJ) Agonism

Azelaprag functions as a potent agonist of the apelin receptor (APJ). The APJ receptor is coupled to pertussis toxin-sensitive Gαi proteins.[1] Upon binding of Azelaprag, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. This activation initiates a series of cellular events that mimic the physiological effects of the endogenous ligand, apelin, which is released in response to exercise.[7][11]

In Vitro Pharmacology

Azelaprag has been characterized in a variety of in vitro assays to determine its potency and efficacy at the apelin receptor. These studies have confirmed that it is a full agonist, capable of activating both G protein-dependent and β-arrestin-mediated signaling pathways.

Table 1: In Vitro Potency of Azelaprag (AMG 986) at the Apelin Receptor

| Assay Type | Parameter | Value | Reference |

| Apelin Receptor Binding | EC50 | 0.32 nM | [12][13] |

| cAMP Inhibition | pEC50 | 9.64 | [14][15] |

| GTPγS Binding (Gα protein activation) | pEC50 | 9.54 | [14][15] |

| β-arrestin Recruitment | pEC50 | 9.61 | [14] |

Core Cellular Signaling Pathways

Activation of the apelin receptor by Azelaprag triggers a cascade of intracellular signaling events. The primary pathways involved are the Gαi-mediated inhibition of adenylyl cyclase and the activation of the PI3K/AKT and ERK/MAPK pathways.

Gαi-Mediated Signaling

As a Gαi-coupled receptor, the activation of APJ by Azelaprag leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby influencing a variety of downstream cellular processes.

PI3K/AKT Signaling Pathway

The activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical component of Azelaprag's mechanism of action, particularly in relation to its effects on muscle metabolism. This pathway is known to promote cell survival, growth, and proliferation. In the context of muscle tissue, activation of the PI3K/AKT pathway is a key driver of protein synthesis and is instrumental in preventing muscle atrophy.

ERK/MAPK Signaling Pathway

Azelaprag also stimulates the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and survival.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of Azelaprag's activity.

In Vitro Assays

1. cAMP Inhibition Assay

-

Objective: To determine the potency of Azelaprag in inhibiting adenylyl cyclase activity.

-

Methodology: A high-throughput screening campaign was conducted using a cAMP assay that measures intracellular cAMP levels induced by APJ activation.[1]

-

Cell Line: Human APJ-overexpressing cells.[1]

-

Procedure:

-

Cells are plated in appropriate multi-well plates and incubated.

-

Cells are treated with varying concentrations of Azelaprag or a reference agonist.

-

Forskolin (B1673556) is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Following incubation, cell lysates are prepared.

-

Intracellular cAMP concentrations are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data are normalized to the response of forskolin alone, and dose-response curves are generated to calculate the pEC50 value.

-

2. GTPγS Binding Assay

-

Objective: To measure the activation of Gα proteins by the apelin receptor upon Azelaprag binding.

-

Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[1]

-

Membrane Preparation: Membranes from human APJ-overexpressing cells are used.[1]

-

Procedure:

-

Cell membranes are incubated with varying concentrations of Azelaprag in the presence of GDP and [35S]GTPγS.

-

The reaction is allowed to proceed at a controlled temperature.

-

The reaction is terminated by rapid filtration through a filter plate.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Dose-response curves are plotted to determine the pEC50 for G protein activation.

-

3. β-Arrestin Recruitment Assay

-

Objective: To assess the ability of Azelaprag to induce the recruitment of β-arrestin to the apelin receptor.

-

Methodology: The PathHunter® β-arrestin recruitment assay (DiscoverX) is a common method.[14]

-

Principle: The assay utilizes enzyme fragment complementation. The apelin receptor is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.

-

Procedure:

-

Cells co-expressing the tagged receptor and β-arrestin are plated.

-

Cells are treated with a dilution series of Azelaprag.

-

After incubation, a substrate is added, and the chemiluminescent signal is measured.

-

Dose-response curves are generated to calculate the pEC50 value.

-

Preclinical In Vivo Models

1. Diet-Induced Obese (DIO) Mice

-

Objective: To evaluate the effect of Azelaprag on weight loss, body composition, and metabolic parameters, both as a monotherapy and in combination with incretin agonists.[7][9]

-

Animal Model: Mice fed a high-fat diet to induce obesity.

-

Procedure:

-

Mice are placed on a high-fat diet for a specified period to induce obesity.

-

Animals are randomized into treatment groups (e.g., vehicle control, Azelaprag monotherapy, incretin agonist monotherapy, Azelaprag + incretin agonist combination therapy).

-

Azelaprag is administered orally.

-

Body weight and food intake are monitored regularly.

-

At the end of the study, body composition (lean mass and fat mass) is determined, typically using techniques like DEXA or MRI.

-

Metabolic parameters such as blood glucose and insulin (B600854) levels may also be assessed.

-

Muscle function can be evaluated using tests like the grid hang assay.[8]

-

2. Human Bed Rest Model

-

Objective: To assess the ability of Azelaprag to prevent muscle atrophy and maintain muscle protein synthesis in a model of disuse.[7][8]

-

Subjects: Healthy volunteers, often older adults.[7]

-

Procedure:

-

Subjects undergo a period of strict bed rest (e.g., 10 days) to induce muscle atrophy.[7]

-

Subjects are randomized to receive either Azelaprag or a placebo during the bed rest period.

-

Muscle mass and volume are measured before and after the bed rest period using imaging techniques such as MRI.

-

Muscle protein synthesis is assessed using stable isotope tracer techniques.

-

Safety and tolerability are monitored throughout the study.

-

Conclusion

Azelaprag is a potent oral agonist of the apelin receptor that activates a network of cellular pathways, primarily through Gαi-mediated signaling, leading to the stimulation of the PI3K/AKT and ERK/MAPK cascades. These pathways are central to its observed physiological effects, including the promotion of muscle protein synthesis, prevention of muscle atrophy, and favorable modulation of body composition and energy metabolism. The in-depth understanding of these cellular mechanisms, supported by robust preclinical and early clinical data, provides a strong rationale for its therapeutic potential. However, the emergence of safety signals in later-stage clinical trials underscores the importance of continued investigation into the full spectrum of its biological activities to fully delineate its risk-benefit profile for future development.

References

- 1. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azelaprag - Amgen - AdisInsight [adisinsight.springer.com]

- 3. medcitynews.com [medcitynews.com]

- 4. BioAge Begins Dosing in Phase 2 Trial of Azelaprag and Tirzepatide for Obesity [synapse.patsnap.com]

- 5. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. BioAge Labs to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating Azelaprag as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Azelaprag (AMG 986) | Apelin受体激动剂 | MCE [medchemexpress.cn]

- 14. AMG986 (Azelaprag, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]

- 15. probechem.com [probechem.com]

Azelaprag (BGE-105): A Technical Guide on its Potential for Treating Sarcopenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azelaprag (formerly BGE-105) is an orally available small molecule agonist of the apelin receptor (APJ). As an "exerkine" mimetic, it activates the same signaling pathways as apelin, a peptide naturally released during exercise, to potentially combat age-related muscle loss, or sarcopenia. Preclinical and early clinical data have demonstrated its potential to preserve muscle mass and function. This technical guide provides a comprehensive overview of azelaprag, including its mechanism of action, a summary of key experimental findings, and detailed experimental methodologies.

Introduction: The Challenge of Sarcopenia and the Apelin Pathway

Sarcopenia, the age-associated decline in muscle mass, strength, and function, represents a significant and growing unmet medical need. It is a primary contributor to frailty, loss of independence, and increased morbidity and mortality in the elderly. Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions.

The apelin/APJ system has emerged as a promising therapeutic target for sarcopenia. Apelin, an endogenous peptide, is secreted by various tissues, including skeletal muscle, in response to exercise.[1] Its interaction with the G protein-coupled receptor, APJ, triggers a cascade of downstream signaling events that promote muscle metabolism, growth, and repair.[2][3] Azelaprag is a potent and selective small molecule agonist designed to activate this pathway, thereby mimicking the beneficial effects of exercise on muscle health.[2][3]

Mechanism of Action: APJ Signaling in Skeletal Muscle

Azelaprag exerts its pro-myogenic effects by binding to and activating the APJ receptor on skeletal muscle cells. This activation stimulates downstream signaling pathways critically involved in protein synthesis and mitochondrial biogenesis, primarily through the phosphorylation of Akt and AMP-activated protein kinase (AMPK).

Clinical Development and Efficacy

Azelaprag has been evaluated in several Phase 1 clinical trials and a Phase 2 trial that was recently discontinued (B1498344).

Phase 1b Bed Rest Study in Healthy Older Volunteers

A key study demonstrating azelaprag's potential for sarcopenia was a Phase 1b clinical trial in healthy volunteers aged 65 or older subjected to 10 days of strict bed rest, a model for inducing muscle atrophy.

| Parameter | Placebo (n=10) | Azelaprag (n=11) | p-value |

| Muscle Dimensions | |||

| Thigh Circumference | Significant Decrease | 100% improvement vs. placebo | <0.001 |

| Vastus Lateralis Cross-Sectional Area | Significant Decrease | 58% improvement vs. placebo | <0.05 |

| Vastus Lateralis Thickness | Significant Decrease | 73% improvement vs. placebo | <0.01 |

| Muscle Quality | |||

| Goutallier Grade (Fatty Degeneration) | Worsened in 8 of 10 volunteers | Worsened in 1 of 11 volunteers | <0.005 |

| Muscle Metabolism | |||

| Muscle Protein Synthesis | Decreased | Significantly ameliorated vs. placebo | <0.005 |

Data sourced from BioAge Labs press release, December 2022.[1]

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Healthy male and female volunteers aged 65 years and older.

-

Intervention: 10 days of strict bed rest. Participants received either a daily intravenous (IV) infusion of 240 mg of azelaprag or a placebo.[4]

-

Primary Outcome Measures:

-

Muscle Size: Thigh circumference was measured using a standard tape measure. The cross-sectional area and thickness of the vastus lateralis muscle were assessed using B-mode ultrasound.

-

Muscle Quality: Fatty infiltration of the muscle was quantified using the Goutallier classification on ultrasound images.

-

Muscle Protein Synthesis: Muscle microbiopsies were taken from the vastus lateralis before and after the bed rest period. Proteomic analysis was performed on these samples to determine the rate of muscle protein synthesis.[1]

-

Phase 2 STRIDES Trial (Discontinued)

A Phase 2 trial, named STRIDES, was initiated to evaluate the efficacy and safety of oral azelaprag in combination with the GLP-1/GIP receptor agonist tirzepatide for obesity in adults aged 55 and older.[5] However, the trial was discontinued in December 2024 due to observations of elevated liver enzymes (transaminitis) in some participants receiving azelaprag.[6] No such safety signals were observed in the tirzepatide-only group.[6]

Preclinical Evidence

Preclinical studies in various mouse models have provided a strong rationale for the clinical development of azelaprag for sarcopenia.

| Model | Intervention | Key Findings |

| Aged Mice (24-month-old) | Azelaprag Treatment | Statistically significant increase in voluntary motor activity (p=0.00228) and improvement in grip strength (p=0.04) compared to age-matched controls. |

| Cardiotoxin-Induced Muscle Injury in Aged Mice (18-month-old) | Azelaprag Treatment | Significantly higher levels of mRNA transcripts indicative of muscle regeneration. |

| Diet-Induced Obese (DIO) Mice | Azelaprag + Tirzepatide | Restored muscle function to that of lean controls in grid hang tests. |

Data sourced from a patent application and a presentation at the American Diabetes Association 84th Scientific Sessions.[7][8]

-

Aged Mouse Models: C57BL/6J mice are commonly used as a model for age-related sarcopenia, with significant muscle decline observed at 24 months and older.[9][10]

-

Cardiotoxin-Induced Muscle Injury: This model is used to study muscle regeneration.

Pharmacokinetics and Safety Profile

Pharmacokinetics

Azelaprag is an orally available small molecule. A Phase 1 study (NCT06141889) was conducted to evaluate the pharmacokinetics of single and multiple doses of azelaprag in healthy older adult volunteers (≥ 60 years of age).[14] The results of this study have not yet been publicly released.

Safety and Tolerability

Azelaprag was reported to be well-tolerated in over 240 subjects across seven Phase 1 clinical trials.[5] In the Phase 1b bed rest study, treatment-emergent adverse events were mild, with the most common being headache and procedural pain from biopsies.[4]

The discontinuation of the Phase 2 STRIDES trial due to elevated liver enzymes in some participants raises significant safety concerns that will need to be thoroughly investigated before any further clinical development in this indication.[6]

Conclusion and Future Directions

Azelaprag has demonstrated compelling preclinical and early clinical evidence for its potential as a treatment for sarcopenia by targeting the apelin/APJ pathway to promote muscle growth and function. The positive results from the Phase 1b bed rest study in older adults are particularly encouraging.

However, the recent discontinuation of the Phase 2 STRIDES trial due to safety concerns highlights the challenges in the clinical development of this compound. A thorough investigation into the mechanism of the observed liver toxicity is crucial. Future research should focus on understanding the risk-benefit profile of azelaprag, potentially exploring different dosing regimens or patient populations. Despite the setback, the apelin/APJ pathway remains a promising target for the development of novel therapies for sarcopenia and other muscle-wasting conditions.

References

- 1. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.ctfassets.net [assets.ctfassets.net]

- 5. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmadive.com [biopharmadive.com]

- 7. A Comparative Analysis of Grip Strength Evaluation Methods in a Large Cohort of Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two Types of Mouse Models for Sarcopenia Research: Senescence Acceleration and Genetic Modification Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse models of sarcopenia: classification and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics [jci.org]

- 11. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 12. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]